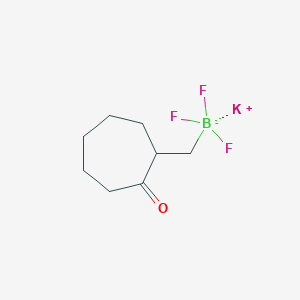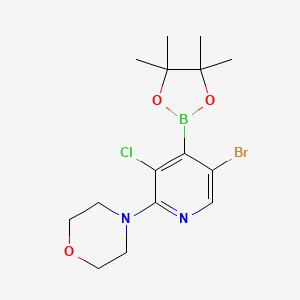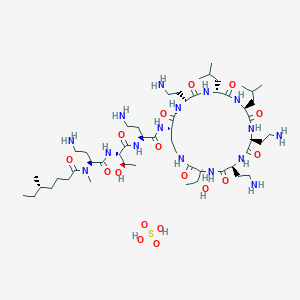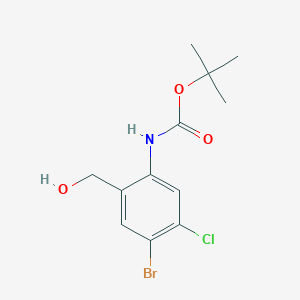
(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and a hydroxymethyl group attached to a phenyl ring, along with a carbamic acid tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring, followed by the introduction of a hydroxymethyl group. The final step involves the formation of the carbamic acid tert-butyl ester through a reaction with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form a less halogenated compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution of the halogens can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl compounds on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of halogens and a carbamic acid ester group can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a versatile building block.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can enhance the compound’s binding affinity to certain molecular targets, while the carbamic acid ester group can influence its metabolic stability and solubility.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(5-Chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester: Lacks the bromine atom, potentially altering its chemical and biological properties.
(4-Bromo-5-chloro-2-methyl-phenyl)-carbamic acid tert-butyl ester: Contains a methyl group instead of a hydroxymethyl group, which can significantly change its reactivity and applications.
Uniqueness
The presence of both bromine and chlorine atoms, along with a hydroxymethyl group and a carbamic acid tert-butyl ester, makes (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester unique. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[4-bromo-5-chloro-2-(hydroxymethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(17)15-10-5-9(14)8(13)4-7(10)6-16/h4-5,16H,6H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGIKSYCFGJWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1CO)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
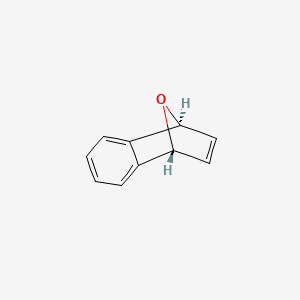
![Imidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8005043.png)


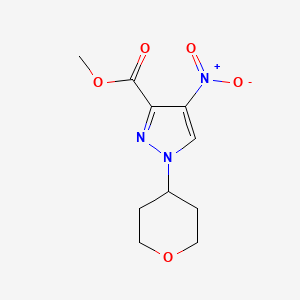
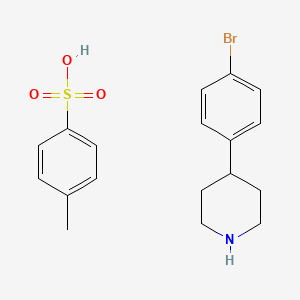
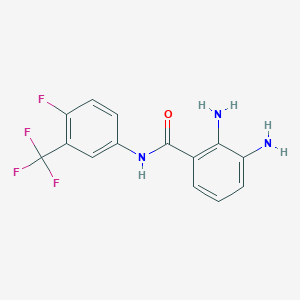

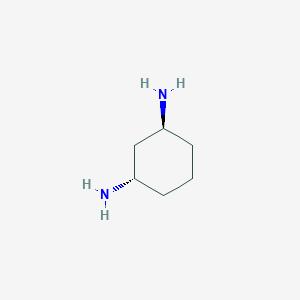
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8005112.png)
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B8005123.png)
